6,8-Diprenylgenistein 6,8-Diprenylgenistein Natural product derived from plant source.
5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It derives from a genistein.
Brand Name: Vulcanchem
CAS No.: 51225-28-6
VCID: VC21220056
InChI: InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
SMILES: CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol

6,8-Diprenylgenistein

CAS No.: 51225-28-6

Cat. No.: VC21220056

Molecular Formula: C25H26O5

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

6,8-Diprenylgenistein - 51225-28-6

Specification

CAS No. 51225-28-6
Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
Standard InChI Key UCHYSPNEUSDFQR-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Canonical SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Appearance Yellow powder

Introduction

Chemical Structure and Properties

6,8-Diprenylgenistein, also known as 5,7,4'-trihydroxy-6,8-diprenylisoflavone, is a prenylated isoflavone derivative of genistein. It contains two prenyl groups (3-methyl-2-buten-1-yl) attached at positions 6 and 8 of the isoflavone backbone.

Chemical Identification

PropertyValue
Chemical FormulaC₂₅H₂₆O₅
Molecular Weight406.47 g/mol
CAS Number51225-28-6
Synonyms5,7,4'-trihydroxy-6,8-diprenylisoflavone; 8-Prenylwighteone; 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one

Physical Properties

PropertyValue
Physical StateSolid
Melting Point140-142 °C
Boiling Point627.4±55.0 °C (Predicted)
Density1.246±0.06 g/cm³ (Predicted)
SolubilityDMSO: 1 mg/mL
pKa7.15±0.20 (Predicted)
Flash Point214.6±25.0 °C
Recommended Storage2-8°C

6,8-Diprenylgenistein is structurally characterized by the typical C6-C3-C6 backbone of isoflavones, with hydroxyl groups at positions 5, 7, and 4', and prenyl groups at positions 6 and 8, which significantly influence its biological activities .

Natural Sources and Isolation

6,8-Diprenylgenistein has been isolated from several plant species, particularly from the Leguminosae family.

Plant Sources

The compound has been identified in various plant species including:

  • Cudrania tricuspidata (Chinese mulberry)

  • Derris scandens (Jewel vine)

  • Glycyrrhiza uralensis (Chinese licorice)

  • Euchresta horsfieldii

  • Flemingia macrophylla

Isolation Techniques

Isolation of 6,8-diprenylgenistein typically involves extraction from plant material using organic solvents followed by various chromatographic techniques. In a typical isolation procedure:

  • Plant material is extracted with organic solvents such as methanol or ethyl acetate

  • The extract undergoes fractionation using column chromatography

  • Separation and purification employ techniques like Sephadex LH-20 column chromatography and semi-preparative HPLC

  • Identification is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy

For example, researchers have used CH₂Cl₂-MeOH (50:50, v/v) with Sephadex LH-20 column chromatography and semi-preparative HPLC with MeOH-H₂O systems to isolate and purify this compound .

Biological Activities

6,8-Diprenylgenistein exhibits diverse biological activities that have been documented through extensive research.

Anti-Cancer Properties

One of the most significant biological activities of 6,8-diprenylgenistein is its anti-cancer effects, particularly against oral cancer.

Inhibition of Lymphangiogenesis

6,8-Diprenylgenistein (6,8-DG) has demonstrated potent inhibitory effects on lymphangiogenesis, a critical process in cancer metastasis. Research has shown that:

  • 6,8-DG inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human vascular endothelial growth factor-A (rhVEGF-A)

  • The tube formation of rhVEGF-A-treated HLMECs was reduced dose-dependently in the presence of 1, 2.5, and 5 μM 6,8-DG

  • The migration of rhVEGF-A-treated HLMECs was inhibited by 62%, 88%, and 104% in the presence of 1, 2.5, and 5 μM 6,8-DG, respectively

Reduction of Lymph Node Metastasis

6,8-DG has shown promising effects in reducing lymph node metastasis in oral cancer models:

  • In an oral cancer sentinel lymph node (OCSLN) animal model, 6,8-DG suppressed tumor-induced lymphangiogenesis and sentinel lymph node metastasis

  • 6,8-DG inhibited the volume increase of sentinel lymph nodes induced by VEGF-A from 21.38 ± 7.6 mm³ to 7.61 ± 5.13 mm³

Molecular Mechanisms

The anti-cancer effects of 6,8-DG appear to be mediated through multiple molecular mechanisms:

  • Inhibition of VEGF-A expression in cancer cells

  • Suppression of the VEGF-A/VEGFR-2 signaling pathway in HLMECs

  • Inhibition of the expression and activation of VEGFR-2 stimulated by rhVEGF-A in HLMECs

  • Inhibition of the activation of lymphangiogenesis-related downstream signaling factors including FAK, PI3K, AKT, p38, and ERK in rhVEGF-A-treated HLMECs

  • Inhibition of hypoxia-inducible factor (HIF-1α) expression, which is involved in the regulation of VEGF-A expression in CoCl₂-treated SCCVII cells

Antimicrobial Activity

6,8-Diprenylgenistein possesses significant antimicrobial properties against various bacterial strains.

  • It has demonstrated activity against both Gram-positive and Gram-negative bacteria

  • The compound has been identified as one of the antimicrobial flavonoids isolated from licorice root extract

  • Its antibacterial activity has been determined using micro broth dilution assays

  • 6,8-Diprenylgenistein has shown particular efficacy against Streptococcus mutans strains

  • It has been found to exhibit antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA) strains and methicillin-sensitive S. aureus

Anti-Obesity Effects

Structure-Activity Relationship

The unique biological activities of 6,8-diprenylgenistein are closely related to its chemical structure. The prenyl groups at positions 6 and 8 significantly enhance its biological activities compared to the parent compound genistein.

The prenylation of isoflavones has been demonstrated to enhance:

The hydroxyl groups at positions 5, 7, and 4' contribute to its antioxidant properties and ability to interact with various cellular targets .

Pharmacological Mechanisms

VEGF-A/VEGFR-2 Signaling Pathway

One of the primary mechanisms through which 6,8-diprenylgenistein exerts its anti-cancer effects is through modulation of the VEGF-A/VEGFR-2 signaling pathway:

  • 6,8-DG inhibits the binding of VEGF-A to VEGFR-2 in HLMECs

  • It reduces the expression of VEGF-A transcript levels in CoCl₂-treated SCCVII cells by 31%, 54%, and 122% at concentrations of 1, 2.5, and 5 μM, respectively

  • VEGF-A protein levels were reduced by 70%, 89%, and 95% in cells treated with 1, 2.5, and 5 μM 6,8-DG, respectively

HIF-1α Regulation

6,8-Diprenylgenistein also influences cancer progression through regulation of HIF-1α:

  • While 6,8-DG has minimal effects on HIF-1α mRNA levels, it significantly reduces HIF-1α protein expression in CoCl₂-treated SCCVII cells

  • This suggests that 6,8-DG regulates HIF-1α through post-transcriptional mechanisms, particularly through promotion of proteasome-mediated degradation

Downstream Signaling Pathways

The compound affects multiple downstream signaling molecules involved in lymphangiogenesis:

Current Research Status and Future Directions

Research Progress

Research on 6,8-diprenylgenistein has primarily focused on:

  • In vitro studies examining its effects on cancer cell lines and lymphatic endothelial cells

  • Animal models investigating its impact on lymphangiogenesis and lymph node metastasis

  • Antimicrobial activity against various bacterial strains

Research Gaps and Future Directions

Despite promising results, several areas require further investigation:

  • Clinical studies to assess safety, efficacy, and optimal dosing in humans

  • Development of improved delivery systems to enhance bioavailability

  • Exploration of potential synergistic effects with established cancer therapies

  • Comprehensive evaluation of its pharmacokinetic properties

  • Further elucidation of its anti-obesity mechanisms and potential applications

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